molecular formula C17H21N3O2S B2896276 N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide CAS No. 335215-54-8

N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide

Cat. No.: B2896276
CAS No.: 335215-54-8
M. Wt: 331.43
InChI Key: JFPVTUSUOQAMEZ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a cyclohexyl group attached to the nitrogen of the acetamide moiety and a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-7-9-13(10-8-12)16-19-20-17(22-16)23-11-15(21)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPVTUSUOQAMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetyl chloride, in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide exhibits significant antimicrobial activity. Studies have shown that compounds containing the oxadiazole ring can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, a series of N-substituted acetamides with similar structures demonstrated promising antibacterial effects against various microbial strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. The oxadiazole moiety is known to interact with various cellular targets involved in cancer progression. Research has highlighted its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of growth factors and enzymes associated with tumor growth.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. This activity is attributed to its interaction with specific molecular pathways that regulate inflammatory responses. By modulating cytokine production and inhibiting pro-inflammatory enzymes, this compound may offer therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have documented the effects of this compound on microbial and cancer cell lines:

  • Antimicrobial Activity Study : A study synthesized various derivatives of oxadiazole compounds and evaluated their efficacy against different bacterial strains. The findings indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.
  • Anticancer Mechanism Exploration : In vitro studies on cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring is known to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, highlighting variations in substituents, molecular properties, and bioactivities:

Compound Name Acetamide Substituent Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Bioactivity Highlights
Target Compound: N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Cyclohexyl 4-Methylphenyl Not Reported Not Reported Not Reported Not Reported
2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide Aryl (e.g., phenyl) 4-Acetamidophenyl C₁₉H₁₈N₄O₃S 382.44 Not Reported Potent anti-S. aureus (MIC: 63 µg/mL)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Pyrazin-2-yl Diphenylmethyl C₂₂H₁₉N₅O₂S 417.48 Not Reported Characterized via NMR/IR; no bioactivity reported
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 4,5-Dimethylthiazolyl 4-Methylphenyl C₁₆H₁₆N₄O₂S₂ 360.45 Not Reported Not Reported
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Phenyl 3,4,5-Trimethoxyphenyl C₁₉H₁₈N₃O₅S 400.43 Not Reported Antimicrobial (broad-spectrum)
N-(Indol-3-ylmethyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide Indol-3-ylmethyl 4-Methylphenyl C₁₇H₁₉N₅O₂S₂ 389.48 134–178 Enzyme inhibition (LOX, BChE)
Key Observations:

Substituent Influence on Bioactivity: The 4-acetamidophenyl substituent in confers strong anti-staphylococcal activity, likely due to enhanced membrane interaction or target binding. The cyclohexyl group in the target compound may enhance metabolic stability compared to aromatic substituents (e.g., aryl or pyrazinyl in ), though this requires experimental validation.

Physicochemical Trends :

  • Melting points for analogs range from 134–178°C , influenced by hydrogen bonding (amide groups) and crystallinity. The target compound’s melting point is unreported.
  • Molecular weights of analogs cluster around 360–420 g/mol , typical for small-molecule drug candidates.

Biological Activity

N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a cyclohexyl group, an oxadiazole ring, and a sulfanyl moiety, which contribute to its diverse pharmacological properties. The molecular formula is C17H21N3O2SC_{17}H_{21}N_{3}O_{2}S with a molecular weight of approximately 331.4 g/mol .

Chemical Structure and Properties

The unique structure of this compound is essential for its biological activity. The presence of the oxadiazole ring is particularly significant as it has been linked to various therapeutic effects.

PropertyValue
Molecular FormulaC17H21N3O2S
Molecular Weight331.4 g/mol
Key Functional GroupsOxadiazole, Acetamide

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety can exhibit antimicrobial properties. Studies have shown that this compound demonstrates activity against various microbial strains. For instance, a series of N-substituted acetamides with oxadiazole derivatives were evaluated for their efficacy against bacteria and fungi, revealing promising results .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may inhibit specific enzymes involved in tumor progression. The interaction with biological targets can lead to the modulation of cellular pathways critical for cancer cell survival and proliferation .

The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes. This binding influences enzyme activity and cellular processes, potentially leading to therapeutic outcomes in microbial infections and cancer treatment .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Study : A study synthesized various N-substituted acetamides and evaluated their antimicrobial activity. Results indicated that some derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assay : In vitro assays demonstrated that this compound showed cytotoxic effects on cancer cell lines such as HT-29 and TK-10 at micromolar concentrations .
  • Molecular Docking Analysis : Computational studies revealed strong binding affinities between the compound and target proteins involved in cancer pathways, suggesting a potential mechanism for its anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
N-cyclohexyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamideMethoxy group instead of methylExplored for different biological activities
N-cyclohexyl-2-{[5-(phenyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetamideThiadiazole ringDifferent heterocyclic framework affecting reactivity
N-cyclohexyl-2-{[5-(pyridin-3-YL)-1,3,4-thiadiazol-2-YL]sulfanyl}acetamidePyridine substitutionPotentially distinct pharmacological profiles

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